

Ophiopogonin D Nanoemulsion: Application Notes and Protocols for a Novel Vaccine Adjuvant

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Compound of Interest		
Compound Name:	Ophiopogonin D'	
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Abstract

Ophiopogonin D (OP-D), a steroidal glycoside extracted from Ophiopogon japonicus, has emerged as a potent immunopotentiator for vaccine applications.[1][2][3][4] To overcome challenges of poor solubility and potential toxicity, OP-D has been successfully encapsulated in a nanoemulsion (NOD) formulation.[1][2][4] This nanoemulsion adjuvant system significantly enhances both humoral and cellular immune responses, demonstrating its potential as a robust platform for new generation vaccines.[1][2] These application notes provide a comprehensive overview and detailed protocols for the formulation, in vitro characterization, and in vivo evaluation of the Ophiopogonin D nanoemulsion (NOD) as a vaccine adjuvant.

Introduction

Traditional adjuvants, such as aluminum salts, primarily induce a Th2-biased humoral immune response. There is a pressing need for novel adjuvants capable of eliciting strong cell-mediated immunity, particularly Th1 and Th17 responses, which are crucial for protection against intracellular pathogens and certain cancers. Ophiopogonin D, when formulated as a nanoemulsion, has been shown to effectively promote antigen uptake by dendritic cells (DCs), activate antigen-presenting cells (APCs), and induce a potent Th1/Th17-biased CD4+ T cell



immune response.[1][2] The NOD adjuvant system offers a promising approach to enhance vaccine efficacy with a favorable safety profile.[1]

Data Summary

The following tables summarize the key characteristics and immunological potentiation of the Ophiopogonin D nanoemulsion (NOD) adjuvant.

Table 1: Physicochemical Properties of Ophiopogonin D Nanoemulsion (NOD)

Parameter	Value	Reference
Average Particle Size	76.45 nm	[1][5]
Polydispersity Index (PdI)	0.16	[1][5]
Zeta Potential	Not specified	
Encapsulation Efficiency	Not specified	_

Table 2: In Vivo Immunogenicity of NOD-Adjuvanted Vaccine (MRSA fusion antigen)



Immune Response	Antigen Alone	Antigen + AIPO4	Antigen + OP-D	Antigen + NOD	Reference
Total IgG Titer	Low	Moderate	High	Significantly Higher	[1][2]
IgG1 Titer (Th2)	Low	High	Moderate	Moderate	[1]
lgG2a Titer (Th1)	Low	Low	Moderate	High	[1]
IFN-γ (Th1 cytokine)	Low	Low	Moderate	High	[1]
IL-17A (Th17 cytokine)	Low	Low	Moderate	High	[1][2]
Lymphocyte Proliferation	Low	Moderate	High	Significantly Higher	[3]

Experimental Protocols

Protocol 1: Preparation of Ophiopogonin D Nanoemulsion (NOD) Adjuvant

This protocol describes the formulation of the NOD adjuvant using a low-energy emulsification method.[1][4]

Materials:

- Ophiopogonin D (OP-D)
- Squalene (oil phase)
- Tween 80 (emulsifier)
- Span 80 (co-emulsifier)
- Deionized water



Procedure:

- Preparation of the Oil Phase: Dissolve Ophiopogonin D in squalene. Gently heat and stir the mixture to ensure complete dissolution.
- Preparation of the Aqueous Phase: Prepare an aqueous solution containing Tween 80 and Span 80.
- Emulsification: Slowly add the oil phase to the aqueous phase under continuous stirring.
- Homogenization: Subject the pre-emulsion to high-speed stirring followed by high-pressure homogenization to obtain a translucent and stable nanoemulsion.[6]
- Characterization: Characterize the resulting nanoemulsion for particle size, polydispersity index (PdI), and zeta potential using dynamic light scattering (DLS).

Protocol 2: In Vitro Evaluation of NOD Adjuvant on Dendritic Cells (DCs)

This protocol outlines the procedure to assess the effect of the NOD adjuvant on antigen uptake by DCs.[7]

Materials:

- Bone marrow-derived dendritic cells (BMDCs)
- FITC-labeled ovalbumin (FITC-OVA) or other fluorescently labeled antigen
- NOD adjuvant
- Complete RPMI-1640 medium
- Confocal microscope

Procedure:

• Cell Culture: Culture BMDCs in complete RPMI-1640 medium.



- Treatment: Treat the BMDCs with FITC-OVA alone or FITC-OVA formulated with the NOD adjuvant for 4-6 hours.
- Washing: Wash the cells three times with cold PBS to remove excess fluorescent antigen.
- Fixation: Fix the cells with 4% paraformaldehyde.
- Staining: Stain the cell nuclei with DAPI.
- Imaging: Observe the cells under a confocal microscope to visualize and quantify antigen uptake.

Protocol 3: In Vivo Immunization and Sample Collection

This protocol describes the immunization of mice to evaluate the in vivo efficacy of the NOD adjuvant.[8]

Materials:

- BALB/c or C57BL/6 mice (6-8 weeks old)
- · Antigen of interest
- NOD adjuvant
- Phosphate-buffered saline (PBS)
- · Syringes and needles for injection

Procedure:

- Vaccine Formulation: Prepare the vaccine formulations by mixing the antigen with the NOD adjuvant or PBS (for the control group).
- Immunization: Immunize mice via subcutaneous or intramuscular injection on days 0, 14, and 28.[8]
- Blood Collection: Collect blood samples from the tail vein or via cardiac puncture at specified time points (e.g., day 35) to measure antibody responses.



• Spleen Collection: At the end of the experiment (e.g., day 42), euthanize the mice and aseptically harvest the spleens for the analysis of cellular immune responses.

Protocol 4: Measurement of Antigen-Specific Antibody Titers by ELISA

This protocol details the enzyme-linked immunosorbent assay (ELISA) to quantify antigenspecific antibody levels in the serum of immunized mice.[9][10][11]

Materials:

- 96-well ELISA plates
- Antigen of interest
- Coating buffer (carbonate-bicarbonate buffer, pH 9.6)
- Blocking buffer (e.g., 5% non-fat milk in PBS-T)
- Serum samples from immunized mice
- HRP-conjugated secondary antibodies (anti-mouse IgG, IgG1, IgG2a)
- TMB substrate solution
- Stop solution (e.g., 2N H2SO4)
- Plate reader

Procedure:

- Coating: Coat the ELISA plates with the antigen overnight at 4°C.
- Washing: Wash the plates three times with PBS-T.
- Blocking: Block the plates with blocking buffer for 1-2 hours at room temperature.
- Washing: Wash the plates three times with PBS-T.



- Sample Incubation: Add serially diluted serum samples to the wells and incubate for 2 hours at room temperature.
- Washing: Wash the plates three times with PBS-T.
- Secondary Antibody Incubation: Add HRP-conjugated secondary antibodies and incubate for 1 hour at room temperature.
- Washing: Wash the plates five times with PBS-T.
- Development: Add TMB substrate and incubate in the dark until a color change is observed.
- Stopping the Reaction: Add the stop solution.
- Reading: Read the absorbance at 450 nm using a plate reader.

Protocol 5: Lymphocyte Proliferation Assay

This protocol is used to assess the proliferative response of splenocytes from immunized mice upon re-stimulation with the antigen.[12][13]

Materials:

- Splenocytes from immunized mice
- RPMI-1640 complete medium
- Antigen of interest
- Concanavalin A (ConA, positive control)
- MTT or CFSE cell proliferation dye
- 96-well cell culture plates

Procedure:

 Splenocyte Isolation: Prepare a single-cell suspension of splenocytes from the harvested spleens.



- Cell Seeding: Seed the splenocytes into 96-well plates.
- Stimulation: Stimulate the cells with the antigen, ConA, or medium alone (negative control) for 72 hours.
- Proliferation Measurement:
 - MTT Assay: Add MTT solution and incubate for 4 hours. Add DMSO to dissolve the formazan crystals and measure the absorbance at 570 nm.
 - CFSE Assay: Stain the cells with CFSE before stimulation. After incubation, analyze the dilution of the CFSE signal by flow cytometry.

Protocol 6: Intracellular Cytokine Staining for Th1/Th17 Cell Differentiation

This protocol allows for the identification and quantification of Th1 (IFN-y producing) and Th17 (IL-17A producing) cells within the splenocyte population by flow cytometry.[1][2][14]

Materials:

- · Splenocytes from immunized mice
- PMA (phorbol 12-myristate 13-acetate)
- Ionomycin
- Brefeldin A (Golgi inhibitor)
- Fluorescently labeled antibodies against CD4, IFN-y, and IL-17A
- Fixation/Permeabilization buffer
- · Flow cytometer

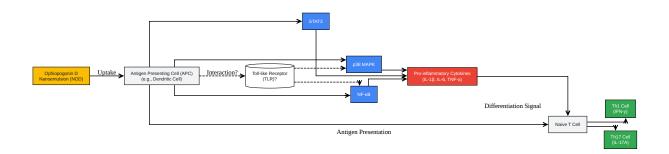
Procedure:



- Cell Stimulation: Re-stimulate the splenocytes with the antigen, PMA, and ionomycin in the presence of Brefeldin A for 4-6 hours.
- Surface Staining: Stain the cells with an anti-CD4 antibody.
- Fixation and Permeabilization: Fix and permeabilize the cells using a commercial kit.
- Intracellular Staining: Stain the cells with anti-IFN-y and anti-IL-17A antibodies.
- Flow Cytometry Analysis: Acquire and analyze the samples on a flow cytometer to determine the percentage of CD4+IFN-y+ (Th1) and CD4+IL-17A+ (Th17) cells.

Signaling Pathways

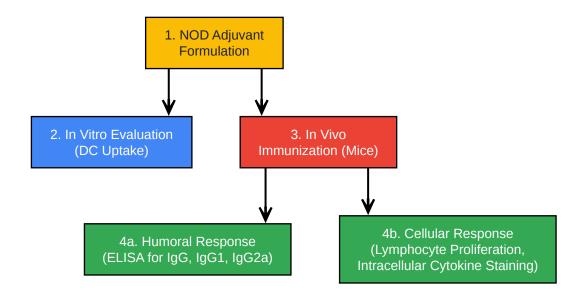
The adjuvant activity of Ophiopogonin D is believed to be mediated through the activation of key signaling pathways in antigen-presenting cells, leading to the production of pro-inflammatory cytokines and the subsequent differentiation of T helper cells.



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Caption: Proposed signaling pathway for Ophiopogonin D nanoemulsion adjuvant activity in APCs.



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Caption: Experimental workflow for evaluating the NOD adjuvant.

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